molecular formula C14H19N3O B11739304 N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11739304
M. Wt: 245.32 g/mol
InChI Key: PCEYWFRFEOVLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine stands out due to its unique pyrazole structure, which imparts distinct chemical and biological properties. Unlike phenacetin and etonitazene, this compound has a broader range of applications in both chemical synthesis and biological research .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)9-15-14-10-16-17(3)11(14)2/h5-8,10,15H,4,9H2,1-3H3

InChI Key

PCEYWFRFEOVLIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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